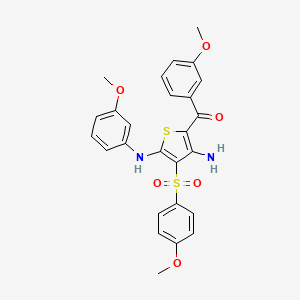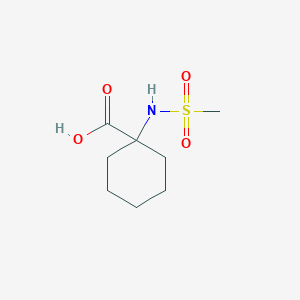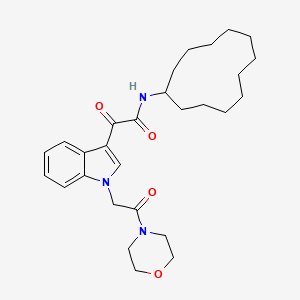
4-Carboxy-2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carboxy-2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium perchlorate is a complex organic compound with a molecular formula of C20H18ClNO14S2 and a molecular weight of 595.938 g/mol. This compound is known for its unique structural features, including a pyridinium core with carboxylic acid, methoxy, and sulfophenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxy-2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium perchlorate typically involves multi-step organic reactions. One common approach is the reaction of 2,6-dichloropyridine with 4-methoxy-3-sulfophenylboronic acid under palladium-catalyzed cross-coupling conditions. The resulting intermediate is then oxidized and carboxylated to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids and sulfonic acids.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for the construction of more complex molecules.
Biology: In biological research, it serves as a fluorescent probe for imaging and tracking cellular processes.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism by which 4-Carboxy-2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium perchlorate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
4-Carboxy-2,6-bis(4-methoxyphenyl)pyridin-1-ium perchlorate
2,6-Bis(4-methoxy-3-sulfophenyl)pyridin-1-ium chloride
4-Carboxy-2,6-bis(3-sulfophenyl)pyridin-1-ium perchlorate
Uniqueness: 4-Carboxy-2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium perchlorate stands out due to its unique combination of functional groups, which contribute to its distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
IUPAC Name |
2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium-4-carboxylic acid;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO10S2.ClHO4/c1-30-16-5-3-11(9-18(16)32(24,25)26)14-7-13(20(22)23)8-15(21-14)12-4-6-17(31-2)19(10-12)33(27,28)29;2-1(3,4)5/h3-10H,1-2H3,(H,22,23)(H,24,25,26)(H,27,28,29);(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXERYWWMXNTLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=[NH+]2)C3=CC(=C(C=C3)OC)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO14S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-({3-oxo-3H-benzo[f]chromen-1-yl}methyl)piperazine-1-carboxylate](/img/structure/B2927343.png)


![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}propanamide](/img/structure/B2927348.png)
![4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid](/img/structure/B2927349.png)
![N-(2-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927352.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-7-oxa-4-azaspiro[2.5]octan-6-yl]acetic acid](/img/structure/B2927356.png)
![2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2927357.png)




![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2927363.png)

